7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
The compound 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by:
- A 1,3-dimethylpurine-2,6-dione core, common to theophylline analogs.
- A 3-(3-ethylphenoxy)-2-hydroxypropyl substituent at the 7-position, contributing lipophilicity and steric bulk.
Properties
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-4-15-7-5-8-17(11-15)33-14-16(29)13-28-19-20(26(2)23(31)27(3)21(19)30)25-22(28)24-12-18-9-6-10-32-18/h5-11,16,29H,4,12-14H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILMGLOOXDAZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)N(C3=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Notes:
- Target vs. : The 3-ethylphenoxy group in the target increases lipophilicity compared to 4-methoxyphenoxy in . The furan-2-ylmethyl amino group (target) may enhance aromatic interactions compared to 2-hydroxyethyl amino .
- Target vs. : Both share an ethylphenoxy group, but the 8-substituent differs (furan vs. methoxypropyl), affecting hydrogen-bonding capacity .
- Target vs. : The 3-ethylphenoxy (target) vs. 4-methoxyphenoxy () alters electronic properties, with methoxy being more electron-donating .
Research Findings and Predictive Analysis
Virtual Screening Insights (Based on )
- Drug-Likeness : The target compound’s molecular weight (441.44 g/mol) and LogP (~3.8) align with Lipinski’s rules, suggesting oral bioavailability.
- Hydrogen-Bonding: With 3 H-bond donors and 8 acceptors, the target may exhibit balanced solubility and target affinity compared to (4 donors, 9 acceptors), which could favor renal excretion .
Crystallographic Considerations (Based on )
Tools like Mercury CSD could analyze packing patterns and intermolecular interactions. For example:
- The furan ring in the target compound may participate in C–H···O interactions, stabilizing crystal lattices differently than aliphatic substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
